molecular formula C32H32ClNO4 B1192352 Brilanestrant

Brilanestrant

Cat. No.: B1192352
M. Wt: 530.061
InChI Key: NDGINAZHIFIWPZ-KJWBCHNUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brilanestrant (INN) (developmental code names GDC-0810, ARN-810, RG-6046, RO-7056118) is a nonsteroidal combined selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD) that was discovered by Aragon Pharmaceuticals and was under development by Genentech for the treatment of locally advanced or

Scientific Research Applications

1. Antineoplastic Activity

Brilanestrant is known for its potential antineoplastic activity, especially in the context of estrogen receptor-expressing cancer cells. Its mechanism involves binding to the estrogen receptor, inducing a conformational change that leads to receptor degradation. This process can inhibit the growth and survival of cancer cells reliant on estrogen receptors (Definitions, 2020).

2. Interaction with Estrogen Receptor-α

The binding and antagonism/downregulation of this compound in estrogen receptor-α have been extensively studied. Techniques like quantum mechanics/molecular mechanics, molecular dynamics, and binding free energy calculations have been employed to understand this interaction. The studies have revealed key insights into the molecular mechanisms of this compound, highlighting its role in the downregulation of estrogen receptor-α, which is crucial in treating endocrine-resistant positive breast cancer (Chinnasamy, Saravanan, & Poomani, 2020).

3. Ocular Drug Delivery Studies

Research has also explored the use of brimonidine tartrate, a derivative of this compound, in ocular drug delivery. Studies have investigated various formulations to enhance the bioavailability of brimonidine tartrate, focusing on improving ocular delivery systems for glaucoma treatment. This includes the development of novel nanoformulations and gel-based systems that aim to optimize the drug’s therapeutic efficacy and stability (Eldeeb, Salah, & Ghorab, 2019).

4. Nanotechnology in Ophthalmic Formulations

There's significant interest in the use of nanotechnology for ophthalmic formulations of brimonidine tartrate. Studies have demonstrated that nanoemulsions and other nanocarriers can enhance the drug's ocular bioavailability, reduce drug protein binding, and provide sustained drug release, which is critical in treating chronic ocular diseases (Rimple & Newton, 2018).

Properties

Molecular Formula

C32H32ClNO4

Molecular Weight

530.061

IUPAC Name

(E)-3-(4-((E)-2-(2-Chloro-4-methoxyphenyl)-2-cyclobutyl-1-(4-morpholinophenyl)vinyl)phenyl)acrylic acid

InChI

InChI=1S/C32H32ClNO4/c1-37-27-14-15-28(29(33)21-27)32(23-3-2-4-23)31(24-8-5-22(6-9-24)7-16-30(35)36)25-10-12-26(13-11-25)34-17-19-38-20-18-34/h5-16,21,23H,2-4,17-20H2,1H3,(H,35,36)/b16-7+,32-31+

InChI Key

NDGINAZHIFIWPZ-KJWBCHNUSA-N

SMILES

O=C(O)/C=C/C1=CC=C(/C(C2=CC=C(N3CCOCC3)C=C2)=C(C4=CC=C(OC)C=C4Cl)/C5CCC5)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GDC-0810;  GDC0810;  GDC0810;  ARN-810;  ARN 810;  ARN810;  RG-6046;  RO-7056118;  RO 7056118;  RO7056118

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brilanestrant
Reactant of Route 2
Brilanestrant
Reactant of Route 3
Brilanestrant
Reactant of Route 4
Reactant of Route 4
Brilanestrant
Reactant of Route 5
Reactant of Route 5
Brilanestrant
Reactant of Route 6
Reactant of Route 6
Brilanestrant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.